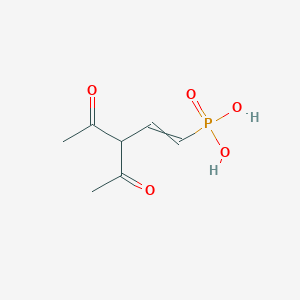
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of both acetyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with phosphonic acid or its derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The acetyl and phosphonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The acetyl and phosphonic acid groups play key roles in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies are conducted to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: A simpler compound with similar functional groups but lacking the acetyl group.
Acetylphosphonic Acid: A related compound with both acetyl and phosphonic acid groups but different structural arrangement.
Uniqueness
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61550-25-2 |
|---|---|
Molecular Formula |
C7H11O5P |
Molecular Weight |
206.13 g/mol |
IUPAC Name |
(3-acetyl-4-oxopent-1-enyl)phosphonic acid |
InChI |
InChI=1S/C7H11O5P/c1-5(8)7(6(2)9)3-4-13(10,11)12/h3-4,7H,1-2H3,(H2,10,11,12) |
InChI Key |
CAVGAJRXQFPLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=CP(=O)(O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















